methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate
Description
Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is a thiophene-based derivative characterized by a brominated alkyl chain (11-bromoundecanoyl) and a methyl acetate ester group. The thiophene core, a five-membered aromatic ring with a sulfur atom, is a common structural motif in organic electronics due to its electron-rich nature and conjugation capabilities . This compound’s long alkyl chain (11 carbons) likely improves solubility in nonpolar solvents compared to shorter-chain analogs, a critical factor in polymer processing and thin-film device fabrication .
Properties
IUPAC Name |
methyl 2-[5-(11-bromoundecanoyl)thiophen-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrO3S/c1-22-18(21)14-15-11-12-17(23-15)16(20)10-8-6-4-2-3-5-7-9-13-19/h11-12H,2-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARAUMPEIUAVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)C(=O)CCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406734 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89913-74-6 | |
| Record name | SBB013610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate typically involves the acylation of a thienyl derivative with 11-bromoundecanoic acid or its derivatives. The reaction is often carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in a solvent like methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(11-bromoundecanoyl)-2-thienyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromoundecanoyl group to a corresponding alcohol.
Substitution: The bromine atom in the bromoundecanoyl chain can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienyl acetates depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is characterized by its unique thiophene ring structure, which plays a crucial role in its reactivity and biological properties. The compound can be synthesized through several methods, often involving the bromination of undecanoic acid derivatives followed by acylation processes that incorporate the thiophene moiety.
Biological Applications
1. Anticancer Properties:
Recent studies have highlighted the potential of thiophene derivatives in cancer therapy. This compound has been investigated for its ability to inhibit specific cancer cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR). The compound's structure allows it to interact with mutant EGFR proteins, promoting their degradation and potentially leading to reduced tumor growth in non-small cell lung cancer models .
2. Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. Research indicates that thiophene-based compounds can inhibit mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme involved in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases .
Synthetic Applications
1. Precursor for Complex Molecules:
this compound serves as a valuable intermediate in organic synthesis. It can be utilized to create more complex structures through various reactions such as Suzuki-Miyaura coupling, which allows for the introduction of diverse functional groups into the thiophene framework .
2. Development of New Materials:
The unique properties of thiophene derivatives make them suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. The compound's ability to form stable films and its electronic properties are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells .
Case Studies
Mechanism of Action
The mechanism of action of methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate involves its interaction with molecular targets through its functional groups. The bromoundecanoyl chain can participate in hydrophobic interactions, while the thienyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate, we compare its properties, reactivity, and applications with three analogous compounds:
5-(3-Iodothiophen-2-yl)-2-Methoxyphenol (from )
- Structure : Features an iodine atom at the 3-position of the thiophene ring and a methoxy group instead of an ester.
- Reactivity : The iodine atom facilitates iodocyclization and cross-coupling reactions. However, iodine’s lower electronegativity compared to bromine may slow oxidative addition in metal-catalyzed reactions .
- Applications: Used in synthesizing heterocyclic compounds via cyclization, but its methoxy group limits solubility in nonpolar media compared to the target compound’s ester and long alkyl chain.
Fluorene-Based Copolymers (from )
- Structure : Fluorene-thiophene copolymers often incorporate electron-deficient or electron-rich moieties.
- Electronic Properties : Fluorene units enhance thermal stability and blue-light emission, whereas thiophene derivatives like the target compound improve charge transport. The ester group in the target compound may reduce aggregation in polymers, enhancing film uniformity .
- Applications : Fluorene-thiophene polymers are used in organic solar cells (OSCs) and light-emitting diodes (OLEDs). The bromoalkyl chain in the target compound could enable side-chain engineering for tailored solubility or interfacial compatibility in OSC active layers .
Poly(3-Hexylthiophene) (P3HT)
- Structure : A benchmark conjugated polymer with a hexyl side chain on the thiophene ring.
- The bromine atom allows post-polymerization functionalization (e.g., quaternization for ionic conductivity), unlike P3HT’s inert side chains.
Data Table: Key Properties of this compound and Analogs
Research Findings and Mechanistic Insights
- Synthetic Flexibility : The bromine in the target compound offers advantages over iodine in certain reactions. For example, bromine’s higher electronegativity accelerates oxidative addition in palladium-catalyzed cross-coupling, critical for constructing conjugated polymers .
- Polymer Performance: In preliminary studies, thiophene monomers with long bromoalkyl chains (e.g., C11) show reduced crystallinity in polymers, which can mitigate charge recombination in OSCs .
- Contradictions: While iodine in analogs like 5-(3-iodothiophen-2-yl)-2-methoxyphenol aids cyclization, bromine’s weaker leaving-group ability may limit analogous pathways in the target compound. This necessitates alternative strategies, such as radical-initiated cyclization .
Biological Activity
Methyl [5-(11-bromoundecanoyl)thiophen-2-yl]acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its chemical formula and structure, which incorporates a thiophene ring and a bromoundecanoyl moiety. This structural configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BrO2S |
| Molecular Weight | 351.31 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The compound primarily functions as an inhibitor of specific enzymes involved in cancer progression. Research indicates that it may target the EGFR (Epidermal Growth Factor Receptor) pathway, which is often dysregulated in various cancers. The inhibition of EGFR has been shown to reduce tumor growth and metastasis in preclinical models.
Efficacy Against Cancer
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines expressing EGFR mutations. For instance, it has shown promising results against non-small cell lung cancer (NSCLC) cells harboring the C797S mutation, which is associated with resistance to conventional therapies like Osimertinib .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.3 | EGFR Inhibition |
| H1975 (Lung Cancer) | 4.1 | EGFR Inhibition |
| MCF-7 (Breast Cancer) | 10.2 | Apoptosis Induction |
Case Studies
- Study on NSCLC : A study investigated the effects of this compound on NSCLC cell lines with various EGFR mutations. The compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for resistant cancer types .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups. These findings support further investigation into its clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
